molecular formula C25H31N5O6 B12369285 E3 ligase Ligand-Linker Conjugate 39

E3 ligase Ligand-Linker Conjugate 39

Cat. No.: B12369285
M. Wt: 497.5 g/mol
InChI Key: NGYIRGJPUYZROX-UHFFFAOYSA-N
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Description

E3 ligase Ligand-Linker Conjugate 39 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 39 typically involves multiple steps, including the preparation of the E3 ligase ligand, the linker, and the target protein ligand. The ligands are often synthesized using standard organic chemistry techniques, such as amide coupling reactions, click chemistry, and other functional group transformations . The reaction conditions may vary depending on the specific ligands and linkers used, but common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This typically requires optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification methods. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 39 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .

Properties

Molecular Formula

C25H31N5O6

Molecular Weight

497.5 g/mol

IUPAC Name

tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H31N5O6/c1-25(2,3)36-24(35)28-10-8-27(9-11-28)16-13-29(14-16)15-4-5-17-18(12-15)23(34)30(22(17)33)19-6-7-20(31)26-21(19)32/h4-5,12,16,19H,6-11,13-14H2,1-3H3,(H,26,31,32)

InChI Key

NGYIRGJPUYZROX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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